molecular formula C8H9ClN2 B12945701 2H-Isoindol-1-amine, hydrochloride

2H-Isoindol-1-amine, hydrochloride

Cat. No.: B12945701
M. Wt: 168.62 g/mol
InChI Key: UEUUGZWBEPHXGZ-UHFFFAOYSA-N
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Description

2H-Isoindol-1-amine, hydrochloride is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds that consist of a benzene ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindol-1-amine, hydrochloride can be achieved through several methods. One common approach involves the cyclization of alkynes under gold catalysis to form isoindole derivatives. For instance, the cycloisomerization of acetylenic compounds in the presence of Ph3PAuNTf2 catalyst can yield isoindole derivatives . Another method involves the intramolecular α-arylation of amino esters, which can be catalyzed by palladium to form the desired isoindole structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindol-1-amine, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindole-1,3-dione derivatives.

    Reduction: Reduction reactions can convert isoindole derivatives to isoindoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include isoindole-1,3-dione derivatives, isoindoline derivatives, and various substituted isoindoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-Isoindol-1-amine, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Isoindol-1-amine, hydrochloride involves its interaction with specific molecular targets and pathways. For example, isoindole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and pain. The compound can also interact with DNA and proteins, leading to its potential anticancer effects .

Comparison with Similar Compounds

2H-Isoindol-1-amine, hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2H-isoindol-1-amine;hydrochloride

InChI

InChI=1S/C8H8N2.ClH/c9-8-7-4-2-1-3-6(7)5-10-8;/h1-5,10H,9H2;1H

InChI Key

UEUUGZWBEPHXGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CNC(=C2C=C1)N.Cl

Origin of Product

United States

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